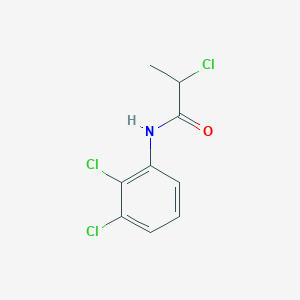
2-chloro-N-(2,3-dichlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dichlorophenyl)propanamide typically involves the reaction of 2,3-dichloroaniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
化学反应分析
Types of Reactions
2-chloro-N-(2,3-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2,3-dichloroaniline and 2-chloropropanoic acid.
科学研究应用
2-chloro-N-(2,3-dichlorophenyl)propanamide is used in various scientific research applications, including:
作用机制
The mechanism of action of 2-chloro-N-(2,3-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2,4-dichlorophenyl)propanamide
- 2-chloro-N-(2,5-dichlorophenyl)propanamide
- 2-chloro-N-(2,6-dichlorophenyl)propanamide
Uniqueness
2-chloro-N-(2,3-dichlorophenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific biochemical and pharmacological studies .
生物活性
2-chloro-N-(2,3-dichlorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a dichlorophenyl moiety attached to a propanamide backbone. Its unique structure allows for interactions with various biological targets, primarily enzymes and receptors.
The biological activity of this compound is largely attributed to its ability to inhibit enzyme activity . The compound may bind to the active or allosteric sites on enzymes, leading to modulation of biochemical pathways. Ongoing research aims to clarify the specific molecular targets and pathways involved in these interactions.
Enzyme Inhibition
Studies have demonstrated that this compound exhibits enzyme inhibition properties. For instance, it has been shown to selectively inhibit certain enzymes involved in nucleotide synthesis pathways, which are critical for the proliferation of various pathogens . This makes it a candidate for therapeutic applications against diseases caused by protozoan parasites like Cryptosporidium parvum.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substitution pattern on the phenyl ring significantly impact the compound's biological activity. For example:
- Chlorine Substituents : The presence of chlorine atoms at specific positions enhances binding affinity and inhibitory potency against target enzymes.
- Comparative Analysis : Similar compounds with different substituents were evaluated, revealing that variations in halogen placement could either enhance or diminish biological activity .
Table 1: Summary of Biological Activities
| Compound | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | CpIMPDH | 0.5 | High selectivity over human IMPDH |
| 2-chloro-N-(2,4-dibromophenyl)propanamide | Various enzymes | >500 | Less potent compared to dichlorophenyl derivative |
Inhibition of Cryptosporidium parvum
In a study focused on Cryptosporidium parvum, this compound was identified as a potent inhibitor of inosine 5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the parasite's nucleotide synthesis. The compound demonstrated an IC50 value in the nanomolar range, indicating strong inhibitory potential .
Antimicrobial Activity
Further investigations into its antimicrobial properties revealed that this compound exhibits selective activity against certain bacterial strains. In vitro assays showed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
属性
IUPAC Name |
2-chloro-N-(2,3-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-7-4-2-3-6(11)8(7)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPVBALYORNQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














